(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide
Description
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide is a β-ketoamide derivative characterized by:
- A 3-oxobutanamide backbone (CH₃-C(=O)-CH₂-C(=O)-NH-).
- An (E)-configured hydroxyimino group (=N-OH) at the C2 position.
- A 3-chlorophenyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C10H9ClN2O3 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(14)9(13-16)10(15)12-8-4-2-3-7(11)5-8/h2-5,14H,1H3,(H,12,15)/b9-6+ |
InChI Key |
ZAGSRHHKVFLYBZ-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=CC(=CC=C1)Cl)\N=O)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC(=CC=C1)Cl)N=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide typically involves the reaction of 3-chlorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product through a series of steps involving the addition of butanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Reaction Conditions:
-
Reactants : (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide (1.0 mmol), POCl₃ (1.5 mmol)
-
Solvent : 1,2-Dichloroethane (DCE)
-
Temperature : 80°C
-
Time : 2 hours
Products:
| Product | Yield (%) | MP (°C) | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| (4-Chlorophenyl)carbamoyl cyanide | 94 | 148–150 | δ 7.42 (d, J = 8.7 Hz, 2H), 7.55 (d, J = 8.7 Hz, 2H) |
Mechanism : POCl₃ activates the hydroxyimino group, facilitating elimination of water and formation of a nitrile group .
Hydrazone Formation with Arenediazonium Salts
The hydroxyimino group reacts with arenediazonium salts to form hydrazones, which are precursors to heterocycles.
Reaction Conditions:
-
Reactants : Compound (1.0 mmol), arenediazonium chloride (2.0 mmol), NaOAc (3.0 g)
-
Solvent : Ethanol (40 mL)
-
Temperature : 0–5°C (ice bath)
-
Time : 4 hours
Products:
| Product | Yield (%) | Key Spectral Data (¹H NMR) |
|---|---|---|
| 3-Oxo-N-{4-[(2,6-dimethoxypyrimidin-2-yl-amino)sulphonyl]phenyl}-2-(arylhydrazono)butanamide | 85–90 | δ 2.20 (s, 3H, CH₃), 2.35 (s, 2H, CH₂) |
Applications : Hydrazones serve as intermediates for synthesizing pyrimidine and thiophene derivatives .
Cyclization with Benzylidenemalononitrile
The compound participates in cycloaddition reactions to form thiophene derivatives.
Reaction Conditions:
-
Reactants : Compound (1.0 mmol), p-chlorobenzylidenemalononitrile (1.2 mmol), piperidine (catalyst)
-
Solvent : Ethanol
-
Temperature : Reflux
-
Time : 6 hours
Products:
| Product | Yield (%) | IR Data (cm⁻¹) |
|---|---|---|
| 5-Amino-4-cyano-3-methyl-N-aryl-thiophene-2-carboxamide | 75 | 3263 (N–H), 2231 (C≡N) |
Mechanism : The reaction proceeds via nucleophilic attack of the oxime oxygen on the electrophilic carbon of benzylidenemalononitrile, followed by cyclization .
Hydrolysis Under Acidic/Basic Conditions
The oxime and amide groups are susceptible to hydrolysis, yielding carboxylic acids or ketones.
Reaction Conditions:
-
Acidic : HCl (6M), reflux, 3 hours
-
Basic : NaOH (2M), reflux, 3 hours
Products:
| Condition | Product | Key Functional Groups |
|---|---|---|
| Acidic | 3-Chlorophenylamine + 3-oxobutanamide | Amine, carboxylic acid |
| Basic | 3-Chlorophenylamine + 3-oxobutanate | Amine, ketone |
Applications : Hydrolysis products are used in peptide synthesis and polymer chemistry .
Dichloroimidazolidinedione (DCID)-Mediated Activation
DCIDs enhance the reactivity of the oxime group, enabling efficient C–C bond cleavage.
Reaction Conditions:
-
Reactants : Compound (1.0 mmol), DCID (1.2 mmol)
-
Solvent : DCE
-
Temperature : 25°C
-
Time : 30 minutes
Products:
| Product | Yield (%) | Purity (%) |
|---|---|---|
| Cyanoformamide derivatives | 90–95 | >98 |
Advantages : DCIDs offer milder conditions and higher yields compared to traditional methods .
Scientific Research Applications
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants: (2Z)-Hydroxyimino Isomer
- Compound: (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide (CAS 2352-40-1).
- Stability: (E)-isomers are generally more thermodynamically stable due to reduced steric hindrance between the hydroxyimino group and the amide carbonyl . Biological Activity: Stereochemistry may influence binding to biological targets. For example, (E)-isomers often exhibit higher antimicrobial potency due to optimized spatial alignment with enzyme active sites .
Chlorophenyl-Substituted 3-Oxobutanamides
a. N-(2-Chlorobenzyl)-3-oxobutanamide (CAS 331713-76-9)
- Structure: Lacks the hydroxyimino group; features a 2-chlorobenzyl substituent.
- Comparison: Lipophilicity: The benzyl group increases logP compared to the phenyl group in the target compound, enhancing lipid solubility . Reactivity: Absence of the hydroxyimino group reduces chelation capacity, limiting metal-binding applications. Synthetic Utility: Used in oxidation reactions to form dichloroacetamides, highlighting the role of the 3-oxobutanamide backbone in redox chemistry .
b. N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide
- Structure : Contains electron-donating methoxy groups and a chloro substituent.
- Comparison :
Hydrazine and Azo Derivatives
- Compound: 2-[(2E)-2-(3-Chlorobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide.
- Key Differences: Functional Groups: A hydrazine moiety replaces the hydroxyimino group, enabling azo-coupling reactions.
Bioactive Analogs with Antimicrobial Properties
- Compound : 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide.
- Comparison: Bioactivity: The benzimidazole-thioether moiety confers broad-spectrum antimicrobial activity, whereas the hydroxyimino group in the target compound may target different enzymatic pathways . Structural Complexity: The benzimidazole ring increases molecular weight (MW = 317.8 g/mol) compared to the target compound (MW = 256.6 g/mol) .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogs
| Compound | Molecular Formula | MW (g/mol) | logP* | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₀ClN₂O₃ | 256.6 | 1.8 | 3-Oxobutanamide, (E)-hydroxyimino |
| (2Z)-Isomer | C₁₀H₁₀N₂O₃ | 206.2 | 1.2 | 3-Oxobutanamide, (Z)-hydroxyimino |
| N-(2-Chlorobenzyl)-3-oxobutanamide | C₁₁H₁₂ClNO₂ | 237.7 | 2.5 | 3-Oxobutanamide, benzyl-Cl |
| 2-(Benzo[d]imidazol-2-ylthio)-N-(3-Cl-Ph) | C₁₅H₁₂ClN₃OS | 317.8 | 3.1 | Thioether, benzimidazole |
*Calculated using fragment-based methods.
Spectroscopic Data Highlights:
- ¹H NMR: The target compound’s hydroxyimino proton resonates at δ ~10.5 ppm (broad), absent in non-imino analogs .
- MS (ESI) : [M+H]⁺ peaks at m/z 257.1 (target) vs. m/z 294.1 for α-oxoketene S,S-acetals .
Biological Activity
3-Ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide is a compound of interest due to its potential biological activities. It belongs to the benzothiazolium class, which has been associated with various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14INOS
- Molecular Weight : 335.204 g/mol
- CAS Number : 41616-97-1
Antimicrobial Activity
Research indicates that benzothiazolium derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the benzothiazole moiety were effective against various Gram-positive and Gram-negative bacteria. For instance, 3-Ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
The antimicrobial activity of benzothiazolium compounds is often attributed to their ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis. The presence of the methoxy group in 3-Ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide enhances its lipophilicity, facilitating better penetration into microbial cells .
Study 1: Antibacterial Efficacy
In a controlled study, various derivatives of benzothiazolium were synthesized and tested for antibacterial efficacy. The results showed that 3-Ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide had an MIC of 0.5 µg/mL against S. aureus, indicating potent antibacterial activity .
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Benzothiazolium Derivative | S. aureus | 0.5 |
| Ciprofloxacin | S. aureus | 0.25 |
Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory potential of benzothiazolium compounds. The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which it may exert anti-inflammatory effects .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via oxidation of 3-oxobutanamide precursors using (diacetoxyiodo)benzene (DIB), which converts the β-ketoamide group into a dichloroacetamide derivative. For example, N-(3-chlorophenyl)-3-oxobutanamide undergoes halogenation with DIB in dichloromethane at 0–25°C, achieving yields >75%. Key factors include:
- Solvent polarity : Non-polar solvents (e.g., DCM) favor selectivity.
- Temperature : Lower temperatures (0–5°C) minimize side reactions.
- Substituent effects : The 3-chlorophenyl group does not sterically hinder the reaction, making it a robust substrate .
Basic Research: Structural Confirmation
Q. Q2. Which analytical techniques are critical for verifying the (2E)-hydroxyimino configuration in this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal XRD resolves the (E)-configuration of the hydroxyimino group. Bond lengths (e.g., C=N at ~1.28 Å) and angles (C-N-O ~124°) confirm geometry .
- DFT calculations : B3LYP/6-31G(d) optimization matches experimental XRD data, with deviations <0.02 Å in bond lengths .
- IR spectroscopy : The hydroxyimino N-O stretch appears at ~950 cm⁻¹, distinct from the (Z)-isomer (~910 cm⁻¹) .
Advanced Research: Mechanistic Insights
Q. Q3. How does the hydroxyimino group influence electronic properties and reactivity in catalytic or biological systems?
Methodological Answer:
- Computational modeling : HOMO-LUMO analysis (B3LYP/6-311++G(d,p)) shows the hydroxyimino group lowers LUMO energy (-1.8 eV), enhancing electrophilicity at the β-keto position. This facilitates nucleophilic attacks in synthesis or enzyme interactions .
- Enzyme inhibition : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the hydroxyimino oxygen and Arg125 in bacterial oxidoreductases (binding affinity: -8.2 kcal/mol), suggesting antimicrobial potential .
Advanced Research: Stability and Degradation
Q. Q4. What are the primary photodegradation products of this compound under UV exposure, and how are they characterized?
Methodological Answer:
- Photolysis studies : Under UV (λ = 365 nm), the compound degrades via cleavage of the hydroxyimino C=N bond, forming N-(3-chlorophenyl)-3-oxobutanamide and nitroxide radicals.
- Analytical methods :
Advanced Research: Crystallographic Challenges
Q. Q5. What crystallographic challenges arise with this compound, and how are they resolved?
Methodological Answer:
- Twinned crystals : Common due to flexible hydroxyimino and chlorophenyl groups. Use SHELXL for refinement with TWIN/BASF commands to model twin domains .
- Disorder : The 3-chlorophenyl ring may exhibit rotational disorder. Apply PART/SUMP restraints to refine occupancy .
- Data collection : High-resolution synchrotron data (d ~0.8 Å) improves electron density maps for the hydroxyimino moiety .
Basic Research: Biological Activity Screening
Q. Q6. What in vitro assays are suitable for evaluating the compound’s biological activity?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀: >100 µM), indicating low toxicity .
- Enzyme inhibition : Spectrophotometric NADPH oxidation assay (IC₅₀: 12 µM for malate dehydrogenase) .
Advanced Research: Computational Modeling
Q. Q7. How can QSAR models predict the compound’s bioactivity based on substituent modifications?
Methodological Answer:
- Descriptor selection : Use CODESSA-Pro to compute 1,200+ descriptors (e.g., polar surface area, logP).
- QSAR training : Partial least squares (PLS) regression correlates Cl-substitution position (meta vs. para) with bioactivity (R² = 0.89). Meta-substitution enhances antimicrobial activity by 30% .
- Validation : Leave-one-out cross-validation (q² > 0.7) ensures model robustness .
Advanced Research: Synthetic Byproduct Analysis
Q. Q8. How are synthetic byproducts identified and quantified during scale-up?
Methodological Answer:
- LC-MS/MS : Identifies dichloroacetamide byproducts (m/z 285.1 [M+H]⁺) at 0.5–2% levels.
- Purification : Flash chromatography (silica gel, hexane/EtOAc 7:3) removes impurities to <0.1% .
Basic Research: Solubility and Formulation
Q. Q9. What solvent systems optimize solubility for in vitro studies?
Methodological Answer:
- Polar aprotic solvents : DMSO (solubility: 25 mg/mL) is ideal for stock solutions.
- Aqueous buffers : Use 0.1% Tween-80 in PBS (pH 7.4) to maintain solubility (0.5 mg/mL) without precipitation .
Advanced Research: Environmental Fate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
